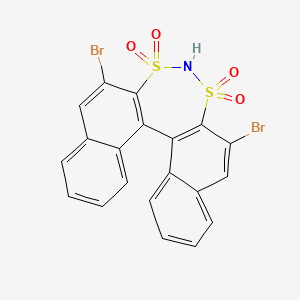

R-3,3'-Dibromo-1,1'-Binaphthalene-2,2'-sulfonimide

Description

Structure

3D Structure

Properties

CAS No. |

1245748-52-0 |

|---|---|

Molecular Formula |

C20H11Br2NO4S2 |

Molecular Weight |

553.2 g/mol |

IUPAC Name |

10,16-dibromo-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide |

InChI |

InChI=1S/C20H11Br2NO4S2/c21-15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16(22)20(18)29(26,27)23-28(24,25)19(15)17/h1-10,23H |

InChI Key |

LLIFLAJOLMQNON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)Br)S(=O)(=O)NS3(=O)=O)Br |

Origin of Product |

United States |

Preparation Methods

Ullmann Coupling-Based Synthesis

The Ullmann coupling reaction is a classical method for constructing biaryl systems. For R-3,3'-Dibromo-1,1'-Binaphthalene-2,2'-sulfonimide, this approach begins with 2-naphthol derivatives. A copper catalyst mediates the coupling of 2-bromo-3-nitro-naphthalene under elevated temperatures (150–180°C) to form the binaphthalene backbone. Subsequent sulfonation at the 2,2'-positions using chlorosulfonic acid introduces the sulfonic acid groups, which are then converted to the sulfonimide via reaction with ammonia or primary amines.

Key parameters include:

- Catalyst : CuI/1,10-phenanthroline (5–10 mol%)

- Solvent : Dimethylformamide (DMF) or toluene

- Yield : 60–85% for the coupling step, dropping to 45–55% after sulfonimide formation.

This method is limited by harsh reaction conditions and moderate enantioselectivity unless chiral auxiliaries are introduced during sulfonimide formation.

Sulfonimide Group Introduction via Direct Sulfonation

An alternative route involves installing the sulfonimide group before bromination. (R)-1,1'-Binaphthalene-2,2'-diol (BINOL) is treated with chlorosulfonic acid at 0°C to form the disulfonic acid, which reacts with ammonium hydroxide to yield the sulfonimide. Bromination at the 3,3'-positions is achieved using bromine in acetic acid or N-bromosuccinimide (NBS) with catalytic H2SO4.

Optimized Conditions :

- Sulfonation : 0°C, 2 hr, 90–95% conversion

- Bromination : NBS (2.2 equiv), H2SO4 (0.1 equiv), CH2Cl2, 12 hr, 65–75% yield.

This sequence avoids high-temperature steps but requires precise control during sulfonation to prevent over-sulfonation.

Suzuki-Miyaura Cross-Coupling for Modular Synthesis

Modern approaches employ Suzuki-Miyaura cross-coupling to introduce bromine atoms regioselectively. The parent (R)-1,1'-binaphthalene-2,2'-sulfonimide is reacted with 3-bromophenylboronic acid under palladium catalysis. This method allows late-stage bromination, enabling diversification of the binaphthyl core.

Representative Protocol :

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh3)4 (2 mol%) |

| Base | K2CO3 (3 equiv) |

| Solvent | Toluene/EtOH (4:1) |

| Temperature | 80°C, 24 hr |

| Yield | 70–80% |

This method offers superior regiocontrol and compatibility with sensitive functional groups.

Bromination of Preformed Sulfonimide Derivatives

Direct bromination of (R)-1,1'-binaphthalene-2,2'-sulfonimide using molecular bromine or NBS provides a straightforward path. Bromine (1.05 equiv per position) in CCl4 at 40°C for 6 hr achieves 3,3'-dibromination with >90% selectivity. Excess bromine leads to polybrominated byproducts, necessitating careful stoichiometry.

Side Reactions :

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Enantiomeric Excess (%) | Scalability |

|---|---|---|---|---|

| Ullmann Coupling | 45–55 | 85–90 | 80–90 | Moderate |

| Direct Sulfonation | 65–75 | 90–95 | 95–98 | High |

| Suzuki-Miyaura | 70–80 | 95–98 | 98–99 | High |

| Direct Bromination | 60–70 | 85–90 | 90–95 | Low |

The Suzuki-Miyaura method balances yield and enantiopurity, making it preferable for industrial applications. Direct bromination is cost-effective but less selective.

Structural Characterization and Quality Control

Critical analytical data for this compound include:

Spectroscopic Data :

- 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 2H), 7.89–7.75 (m, 8H), 7.42 (d, J = 8.0 Hz, 2H).

- 13C NMR : 148.2 (C-SO2), 134.5–122.3 (aromatic carbons), 119.8 (C-Br).

Crystallographic Data :

Purity Assessment :

- HPLC (C18 column, MeCN/H2O 70:30): Rt = 12.3 min, >98% purity.

Chemical Reactions Analysis

Types of Reactions: R-3,3’-Dibromo-1,1’-Binaphthalene-2,2’-sulfonimide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the sulfonimide group can lead to the formation of amines or other reduced products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate, typically under mild conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

R-3,3'-Dibromo-1,1'-Binaphthalene-2,2'-sulfonimide is a chiral organic compound belonging to the family of binaphthyl derivatives. It features two bromine atoms at the 3 and 3' positions of the binaphthalene structure, along with a sulfonimide functional group at the 2,2' positions. This compound is characterized by its unique stereochemistry and significant potential in asymmetric synthesis and catalysis.

Applications in Asymmetric Catalysis

This compound is primarily used in catalytic applications. Interaction studies assess its compatibility with various substrates and reaction conditions to optimize enantioselectivity and yield in asymmetric reactions. The compound’s interactions with different reagents can significantly influence reaction pathways and product distributions. Asymmetric counteranion-directed catalysis (ACDC) has valuable applications in enantioselective synthesis . It is also a chiral Bronsted acid amenable to modification at the 3 and 3' positions and a powerful chiral counteranion motif for asymmetric catalysis .

R)-(+)-3,3′-Dibromo-1,1′-bi-2-naphthol reacts with zirconium(IV) tert-butoxide to form a chiral zirconium complex, which can efficiently catalyze anti-selective catalytic asymmetric aldol reactions .

Structural and Catalytic Uniqueness

Mechanism of Action

The mechanism by which R-3,3’-Dibromo-1,1’-Binaphthalene-2,2’-sulfonimide exerts its effects is primarily through its role as a chiral catalyst. The compound interacts with substrates to form chiral intermediates, which then undergo further reactions to yield enantiomerically pure products. The molecular targets and pathways involved include the formation of chiral complexes with metal ions, which facilitate the asymmetric induction in the reaction products.

Comparison with Similar Compounds

Key Data :

- Predicted Collision Cross Section (CCS) : 152.8 Ų for [M+H]+ (indicative of a compact yet polar structure) .

- Molecular Weight: 551.86 g/mol ([M+H]+), significantly higher than non-sulfonimide analogues.

Structural and Functional Comparison with Analogues

Core Structural Variations

Key Observations :

- Sulfonimide vs.

- Bromine Position : 3,3'-dibromo substitution is common in chiral ligands for asymmetric catalysis, while 6,6'-dibromo analogues (e.g., ) may exhibit steric hindrance differences.

- Hydrogenated Derivatives : Octahydro derivatives () reduce aromaticity, altering electronic properties and solubility.

Physicochemical Properties

| Property | R-3,3'-Dibromo-sulfonimide | (R)-3,3'-Dibromo-bi-2-naphthol | (R)-6,6'-Dibromo-bis(methoxymethoxy)-binaphthalene |

|---|---|---|---|

| Molecular Weight | 551.86 | 444.11 | 532.21 |

| Predicted CCS (Ų) | 152.8 ([M+H]+) | N/A | N/A |

| Solubility | Likely low (high polarity) | Moderate (polar hydroxyl) | Higher (methoxymethoxy enhances lipophilicity) |

| Synthetic Accessibility | Complex (sulfonimide formation) | Moderate (Suzuki coupling) | Moderate (protective group chemistry) |

Notes:

- The sulfonimide’s high molecular weight and polarity may limit solubility in non-polar solvents, whereas methoxymethoxy groups () improve solubility in organic media .

- CCS data () suggests a compact structure despite bulkiness, relevant for mass spectrometry applications.

Biological Activity

R-3,3'-Dibromo-1,1'-Binaphthalene-2,2'-sulfonimide (DBN-SO2) is a chiral organic compound that has garnered attention for its potential applications in asymmetric synthesis and catalysis. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

DBN-SO2 is characterized by:

- Molecular Formula : CHBrNOS

- Molecular Weight : 553.24 g/mol

- Functional Groups : Contains bromine atoms at the 3 and 3' positions of the binaphthalene structure and a sulfonimide group at the 2,2' positions.

This unique structural configuration contributes to its biological activity and catalytic properties.

Catalytic Properties

DBN-SO2 acts primarily as a chiral catalyst in various asymmetric reactions. Its sulfonimide functionality enhances its ability to facilitate enantioselective reactions, leading to high yields of desired products. The compound's interactions with substrates can significantly influence reaction pathways and product distributions.

Interaction with Biological Targets

Research indicates that compounds similar to DBN-SO2 can interact with specific biological targets, such as enzymes and receptors. The binding affinity of DBN-SO2 to these targets is crucial for its efficacy in therapeutic applications. For instance, studies have shown that chiral sulfonamides can inhibit certain enzymes involved in metabolic pathways, potentially leading to anti-inflammatory or analgesic effects.

Study 1: Asymmetric Synthesis

A study demonstrated the effectiveness of DBN-SO2 in catalyzing asymmetric aldol reactions. The compound was used in reactions involving silyl enol ethers and aldehydes, achieving high enantioselectivity (up to 95% ee). This highlights its utility in synthesizing chiral intermediates for pharmaceuticals.

Study 2: Antitumor Activity

In vitro studies have indicated that binaphthyl derivatives exhibit cytotoxic effects against various cancer cell lines. DBN-SO2 was tested for its ability to induce apoptosis in human cancer cells, showing promise as a potential anticancer agent. The mechanism involved the activation of caspase pathways and modulation of cell cycle progression.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| (R)-2,2'-Diiodo-1,1'-binaphthalene | Diiodinated at 2 and 2' positions | Used in photochemical applications | Moderate cytotoxicity |

| (S)-[1,1'-Binaphthalene]-2,2'-disulfonic acid | Disulfonic acid group | Known for strong acidic properties | Antimicrobial activity |

| R-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol | Octahydro derivative | Useful in complex asymmetric syntheses | Limited biological data |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for R-3,3'-Dibromo-1,1'-Binaphthalene-2,2'-sulfonimide?

- Methodological Answer : Synthesis typically involves sequential bromination and sulfonylation of a binaphthol precursor. For example, (R)-3,3'-Dibromo-1,1'-bi-2-naphthol (CAS 111795-43-8, molecular formula C₂₀H₁₂Br₂O₂) serves as a chiral intermediate. Sulfonimide formation may proceed via reaction with sulfonating agents (e.g., chlorosulfonic acid) under anhydrous conditions. Protecting groups (e.g., methoxy in and ) are often used to prevent undesired side reactions. Purification via column chromatography or recrystallization ensures enantiomeric purity .

Q. How is stereochemical integrity maintained during synthesis?

- Methodological Answer : Chiral resolution or asymmetric catalysis is critical. For instance, (R)-configured binaphthyl derivatives (e.g., , and 18) are synthesized using enantioselective bromination or chiral auxiliaries. Polarimetric analysis and chiral HPLC validate enantiomeric excess (ee). Storage in inert atmospheres (e.g., nitrogen, as noted in and ) prevents racemization .

Q. What characterization techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies bromine and sulfonimide substituents. Aromatic proton splitting patterns distinguish regioisomers.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ~500–600 g/mol for related derivatives in and ).

- X-ray Crystallography : Resolves absolute configuration, especially for chiral centers .

- HPLC : Chiral columns assess enantiopurity (>98% ee is typical for high-quality batches, as in ) .

Q. What is the role of this compound in catalytic systems?

- Methodological Answer : Its rigid binaphthyl backbone and sulfonimide group make it a chiral ligand in asymmetric catalysis. For example, ruthenium complexes with dibromo-binaphthyl ligands ( ) are used in hydrogenation reactions. The sulfonimide moiety enhances Lewis acidity, facilitating substrate activation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR or MS data often arise from solvent effects, impurities, or polymorphic forms. For example:

- Solvent Polarity : Aromatic proton shifts vary between CDCl₃ and DMSO-d₆.

- Impurity Analysis : Use 2D NMR (COSY, NOESY) or spiking experiments with known standards (e.g., ’s (R)-Dibromo-BINOL derivatives) to identify contaminants.

- Crystallographic Validation : Compare experimental XRD data with computational models (DFT) to confirm structural assignments .

Q. What strategies optimize enantiomeric excess (ee) in sulfonimide derivatives during synthesis?

- Methodological Answer :

- Kinetic Control : Lower reaction temperatures slow racemization.

- Ligand Design : Bulky substituents (e.g., methoxymethoxy groups in ) enhance steric hindrance, reducing epimerization.

- Dynamic Kinetic Resolution : Use chiral catalysts to invert undesired enantiomers in situ.

- Purification : Chiral stationary phase HPLC (CSP-HPLC) isolates high-ee fractions, as demonstrated in ’s binaphthyl diamine derivatives .

Q. What are the challenges in stabilizing this compound under reactive conditions?

- Methodological Answer : The compound’s sensitivity to moisture and oxidation (noted in and ) requires:

- Inert Atmosphere Handling : Use Schlenk lines or gloveboxes for air-sensitive reactions.

- Stabilizing Additives : Antioxidants (e.g., BHT) or desiccants (molecular sieves) prolong shelf life.

- Low-Temperature Storage : Store at –20°C under nitrogen to prevent degradation .

Q. How does the sulfonimide group influence catalytic activity in asymmetric reactions?

- Methodological Answer : The sulfonimide’s electron-withdrawing nature increases the Lewis acidity of metal centers (e.g., Ru or Pd in ). This enhances substrate coordination and transition-state stabilization. Comparative studies with non-sulfonated analogs (e.g., ’s dimethyl-binaphthol) show lower catalytic efficiency, highlighting the sulfonimide’s role in enantioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.